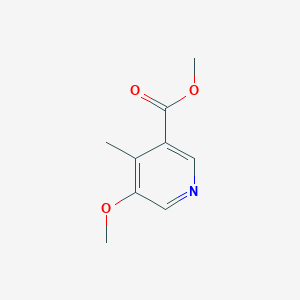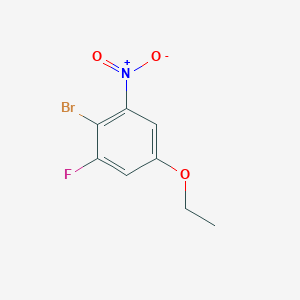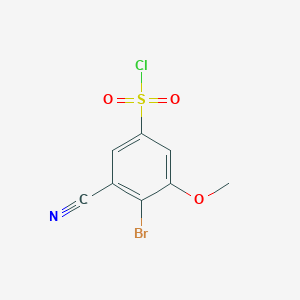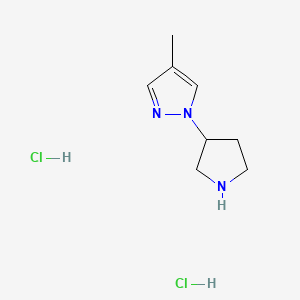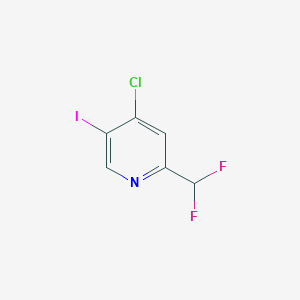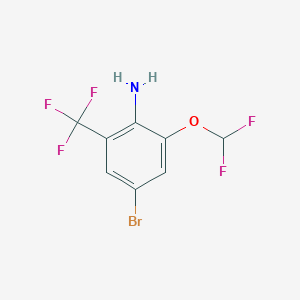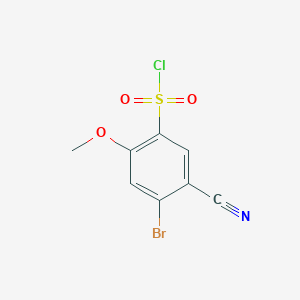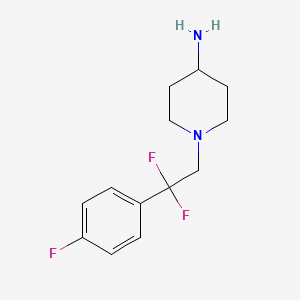
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride
Overview
Description
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4 and its molecular weight is 261.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Agents
A notable application of 1,2,3-triazole derivatives is their potential as antimicrobial and antifungal agents. Bhat et al. (2016) synthesized a new series of 1,2,3-triazolyl chalcone derivatives demonstrating broad-spectrum antimicrobial and antioxidant activities, with some exhibiting moderate to excellent anti-cancer activities on breast cancer cell lines (Bhat et al., 2016). Similar findings were reported by Shaikh et al. (2014), where novel 1,2,3-triazole derivatives were synthesized and showed significant antimicrobial activity (Shaikh et al., 2014). These studies underscore the potential of 1,2,3-triazole derivatives in developing new antimicrobial and antifungal treatments.
Anticancer Agents
The anticancer potential of 1,2,3-triazole derivatives is also a significant area of research. The work by Bhat et al. (2016) mentioned above highlights this application, showing that some synthesized compounds have moderate to excellent anti-cancer activities, particularly against breast cancer cell lines. This suggests that these compounds can be explored further for their anticancer properties and mechanisms of action.
Corrosion Inhibitors
1,2,3-Triazole derivatives have been investigated for their application as corrosion inhibitors, protecting metals from corrosion in aggressive environments. Jawad et al. (2020) explored 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a new corrosion inhibitor for mild steel in hydrochloric acid, demonstrating high inhibition efficiency through surface adsorption (Jawad et al., 2020). These findings indicate the potential for developing eco-friendly corrosion inhibitors based on 1,2,3-triazole chemistry.
Mechanism of Action
Target of Action
The primary target of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .
Biochemical Pathways
The compound’s interaction with the Carbonic Anhydrase-II enzyme affects the enzyme’s ability to catalyze the hydration of carbon dioxide. This can have downstream effects on various biochemical pathways, particularly those involved in maintaining pH balance and fluid balance in the body .
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties
Result of Action
The compound’s interaction with the Carbonic Anhydrase-II enzyme results in the inhibition of the enzyme’s activity . This can lead to changes in pH and fluid balance within the body. The specific molecular and cellular effects of this action would depend on the extent of enzyme inhibition and the physiological context in which it occurs.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory activity can be affected by the presence of other molecules that compete for binding to the Carbonic Anhydrase-II enzyme Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy
Biochemical Analysis
Biochemical Properties
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives, including this compound, have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . These interactions are primarily based on the compound’s ability to form hydrogen bonds and engage in dipole-dipole interactions with the active sites of these enzymes .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting tubulin polymerization and inhibiting cell cycle progression . Additionally, this compound can modulate the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to interact with the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This interaction ultimately leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit AChE and BuChE is attributed to its binding interactions with the active sites of these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that triazole derivatives, including this compound, exhibit high chemical stability, making them resistant to acidic or basic hydrolysis and oxidation . Prolonged exposure to the compound can lead to gradual degradation and reduced efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450s, which play a crucial role in the compound’s detoxification and elimination from the body . Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein (P-gp), which regulate its intracellular concentration . Additionally, binding proteins, such as albumin, can facilitate the compound’s distribution within the bloodstream and its accumulation in target tissues . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with target biomolecules and exert its effects . The subcellular localization of the compound can influence its activity, stability, and overall therapeutic potential.
Properties
IUPAC Name |
1-phenyl-2-(triazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-10(8-14-7-6-12-13-14)9-4-2-1-3-5-9;;/h1-7,10H,8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBQUBLBHKROJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B1477860.png)
![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1477862.png)
